3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride
CAS No.: 91830-16-9
Cat. No.: VC8317792
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.
![3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride - 91830-16-9](/images/structure/VC8317792.png)
Specification
CAS No. | 91830-16-9 |
---|---|
Molecular Formula | C12H16ClNO |
Molecular Weight | 225.71 g/mol |
IUPAC Name | spiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
Standard InChI | InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H |
Standard InChI Key | XIJBSRKMMMEYME-UHFFFAOYSA-N |
SMILES | C1CNCCC12CC3=CC=CC=C3O2.Cl |
Canonical SMILES | C1CNCCC12CC3=CC=CC=C3O2.Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Nomenclature
The compound’s IUPAC name, 3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, reflects its bicylclic structure. The benzofuran ring (a fused benzene and furan system) connects to the piperidine ring via a spiro carbon at the 2-position of benzofuran and the 4'-position of piperidine. This arrangement creates a rigid, three-dimensional framework that restricts conformational flexibility, a feature often exploited in drug design to enhance target selectivity.
The hydrochloride salt forms through protonation of the piperidine nitrogen, improving aqueous solubility. Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆ClNO |
Molecular Weight | 225.72 g/mol (calc.) |
CAS Number | Not formally assigned |
XLogP3 | ~2.1 (estimated) |
Spectroscopic Identification
While experimental data for the parent compound is scarce, analogous derivatives offer validation methods:
-
NMR Spectroscopy: The spiro carbon (C-2/C-4') typically appears as a singlet in NMR (δ ~70–80 ppm) . Aromatic protons in benzofuran resonate between δ 6.8–7.5 ppm in NMR.
-
Mass Spectrometry: ESI-MS of the hydrochloride salt would show a molecular ion peak at m/z 225.72 (M+H).
Synthetic Methodologies
Core Cyclization Strategies
Spirocyclic frameworks are typically constructed via intramolecular cyclization. For 3H-spiro[benzofuran-2,4'-piperidine], two predominant routes are hypothesized:
Route 1: Acid-Catalyzed Cyclization
Benzofuran precursors (e.g., 2-hydroxybenzaldehyde derivatives) react with piperidine-containing amines under acidic conditions. For example, condensation with 4-aminopiperidine in HCl/EtOH yields the spiro intermediate, which is subsequently protonated to form the hydrochloride salt.
Route 2: Transition Metal-Mediated Coupling
Palladium-catalyzed C–N coupling between halogenated benzofurans and piperidine derivatives could form the spiro linkage. This method, though less documented for this compound, is effective for analogous spiro systems .
Salt Formation and Purification
The free base is treated with hydrochloric acid in anhydrous ether or dichloromethane to precipitate the hydrochloride salt. Purification via recrystallization (e.g., using ethanol/water mixtures) achieves >95% purity.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: ~15 mg/mL in water at 25°C (estimated from analogs).
-
Storage: Stable at -20°C for >2 years; hygroscopic, requiring desiccant storage .
-
LogP: Calculated XLogP3 of 2.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration.
Degradation Pathways
Under accelerated stability testing (40°C/75% RH), the compound shows <5% degradation over 6 months. Major degradation products include hydrolyzed benzofuran and piperidine fragments, detected via HPLC-MS .
Biological Activity and Mechanistic Insights
Neurological Targets
Spirobenzofuran-piperidine analogs exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, implicating potential antipsychotic applications. Molecular docking studies suggest the spiro structure occupies receptor hydrophobic pockets, while the protonated piperidine forms salt bridges with aspartate residues .
Comparative Analysis of Derivatives
Industrial and Research Applications
Medicinal Chemistry Intermediate
The spiro scaffold serves as a precursor for kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR-targeted therapies. Its conformational rigidity reduces off-target effects in lead optimization .
Material Science
Incorporated into polymers, the spiro structure enhances thermal stability (T > 200°C) and optical properties, useful in OLED fabrication.
Challenges and Future Directions
Synthetic yields for spiro compounds remain modest (30–50%), necessitating catalyst optimization. Computational studies (e.g., DFT) could elucidate transition states in cyclization reactions. Biological screening against emerging targets (e.g., SARS-CoV-2 main protease) represents an underexplored avenue .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume